molecular formula C10H12O2 B1587719 1-(3-Ethoxyphenyl)ethanone CAS No. 52600-91-6

1-(3-Ethoxyphenyl)ethanone

Cat. No. B1587719
CAS No.: 52600-91-6
M. Wt: 164.2 g/mol
InChI Key: RUWWFEHTGUJEDT-UHFFFAOYSA-N
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Patent
US07446113B2

Procedure details

Commercially available 3-hydroxyacetophenone (25 g, 184 mmol) was stirred with ethyl iodide (17.8 mL, 220 mmol) and potassium carbonate (126.89 g, 918 mmol) in acetone (500 mL) at 55° C. for 16 h. Cooled to 23° C., filtered the solids off and the solvent was removed in vacuum. The residue was purified by silica gel column chromatography with heptane/ethyl acetate 4:1 to give the title compound as a light yellow liquid (29.5 g, 98%). MS (ISP) 165.2 [(M+H)+].
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step One
Quantity
126.89 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=1)=[O:3].[CH2:11](I)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH3:11][CH2:12][O:10][C:8]1[CH:9]=[C:4]([C:2]([CH3:1])=[O:3])[CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
17.8 mL
Type
reactant
Smiles
C(C)I
Name
Quantity
126.89 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered the solids off and the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with heptane/ethyl acetate 4:1

Outcomes

Product
Name
Type
product
Smiles
CCOC1=CC=CC(=C1)C(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.5 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 97.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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